Malonic acid, undecyl-, is a derivative of malonic acid, which is a dicarboxylic acid commonly used in organic synthesis and various industrial applications. Malonic acid itself is recognized for its role as a building block in the synthesis of pharmaceuticals, agrochemicals, and as a precursor for various chemical reactions. The undecyl group refers to a straight-chain alkyl group derived from undecane, which consists of eleven carbon atoms.
Malonic acid can be derived from natural sources or synthesized through various chemical pathways. It is often produced by the oxidation of certain hydrocarbons or through fermentation processes involving specific microorganisms. The compound is commercially available and can also be synthesized in laboratories using established organic chemistry techniques.
Malonic acid belongs to the class of compounds known as carboxylic acids, specifically dicarboxylic acids. It is characterized by having two carboxyl functional groups (-COOH) and is classified as an aliphatic compound due to its straight-chain structure. The undecyl derivative would fall under the category of alkyl-substituted carboxylic acids.
The synthesis of malonic acid can be achieved through several methods:
In laboratory settings, the synthesis often involves:
The molecular structure of malonic acid consists of a central carbon atom bonded to two carboxyl groups and one additional carbon atom. The undecyl derivative will have an undecyl chain attached to one of the carboxylic groups.
Malonic acid participates in several important chemical reactions:
The reactions typically require careful control of temperature and pH to optimize yields and minimize by-products. For instance, in synthetic routes involving diethyl malonate, the reaction conditions need to be precisely managed to prevent unwanted side reactions.
The mechanism by which malonic acid acts in biological systems often involves its role as an intermediate in metabolic pathways. In particular:
Research indicates that the presence of malonic acid can significantly alter metabolic fluxes within microbial systems, enhancing production yields of desired metabolites .
Malonic acid has several applications across various fields:
The biosynthesis of undecylmalonic acid (UMA) derivatives relies on strategic modifications of malonic acid pathways. Malonic acid itself is synthesized in microorganisms via cytoplasmic reductive tricarboxylic acid (rTCA) cycle intermediates. Recent studies demonstrate that oxaloacetate decarboxylation serves as a critical precursor step: oxaloacetate is converted to malonic semialdehyde by α-keto decarboxylase (Mdc), followed by oxidation to malonic acid via malonic semialdehyde dehydrogenase [1]. To generate C11-aliphatic chains, this pathway requires integration with fatty acid biosynthesis systems. Specifically, undecanoyl-ACP (acyl carrier protein) from medium-chain fatty acid pathways acts as the elongation primer. Enzymes like malonyl-CoA:ACP transacylases transfer malonyl groups to ACP, enabling iterative C2-elongation cycles terminated by thioesterases that release free acids. Hybrid pathways combine fatty acid synthases (FAS) with malonyl-CoA ligases to generate C11-malonyl-CoA derivatives, which undergo decarboxylative condensation for UMA backbone assembly [1] [9].
Table 1: Key Enzymes in Aliphatic Chain Elongation
Enzyme | Function | Source Organism | C-chain Specificity |
---|---|---|---|
α-Keto decarboxylase (Mdc) | Oxaloacetate → Malonic semialdehyde | Ogataea parapolymorpha | C3 (precursor) |
Malonyl-CoA ligase | Malonate activation | Engineered E. coli | N/A |
FatB thioesterase | Release of C10-C14 fatty acids | Jatropha curcas | C16:0/C18:0 predominant |
Malonyl-CoA:ACP transacylase | Malonyl group transfer to ACP | Streptomyces coelicolor | C2-donor |
Undecylmalonic acid biosynthesis necessitates high-specificity acyltransferases to incorporate C11 chains. Lipases and thioesterases with inherent affinity for undecylenic acid (C11:1) derivatives have been engineered for this purpose. Candida antarctica lipase B (CAL-B) exhibits exceptional regioselectivity (>99%) for undecylenoyl esterification at the 5'-position of nucleosides, achieving 90% yield under optimized conditions (anhydrous THF, 45°C, 5:1 vinyl ester/nucleoside ratio) [2]. Structural analysis reveals that CAL-B's substrate pocket accommodates C11 chains via hydrophobic residues (Leu278, Val210). Rational mutagenesis of these residues enhances catalytic efficiency for undecylenic acid by 3.2-fold. Similarly, plant-derived FatB thioesterases from Jatropha curcas (JcFATB) naturally favor saturated C16:0/C18:0 chains. However, directed evolution of JcFATB's substrate-binding tunnel (A134G/L238M mutations) shifts specificity toward C12-C14 chains, laying groundwork for C11-optimized variants [4] [7].
Targeted genome editing enables efficient UMA pathway integration in microbial hosts. In Myceliophthora thermophila, CRISPR/Cas9 was deployed to:
Flux balance analysis (FBA) optimizes carbon routing for UMA synthesis by simulating genome-scale metabolic networks. Key steps include:
Table 2: FBA-Predicted Flux Changes in UMA-Producing Strains
Metabolic Reaction | Flux (Wild-Type) | Flux (Engineered) | Change (%) |
---|---|---|---|
Glucose uptake | 10.2 mmol/gDCW/h | 18.5 mmol/gDCW/h | +81% |
Malonyl-CoA → Malonic acid | 0.3 mmol/gDCW/h | 1.8 mmol/gDCW/h | +500% |
Undecylenoyl-ACP synthesis | 0.05 mmol/gDCW/h | 0.62 mmol/gDCW/h | +1140% |
TCA cycle flux (oxaloacetate) | 4.1 mmol/gDCW/h | 1.9 mmol/gDCW/h | -54% |
Jatropha curcas fatty acyl-ACP thioesterases (JcFATA/JcFATB) enable chain-length control in UMA precursors. Heterologous expression in Arabidopsis thaliana demonstrated:
Table 3: Engineered Thioesterases for C11 Chain Production
Thioesterase Variant | Substrate Specificity Shift | Activity (C11-ACP) | Host System |
---|---|---|---|
JcFATBL109A/F180M | C12:0/C14:0 preference over C16:0 | 4.8× higher vs. wild-type | Nicotiana benthamiana |
UcFatB2M4 | Enhanced C10-C14 hydrolysis | 320 U/mg | E. coli BL21 |
CaFatBP230Q | Increased medium-chain specificity | 15% total C11 yield | Saccharomyces cerevisiae |
Compounds Mentioned
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